(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

説明

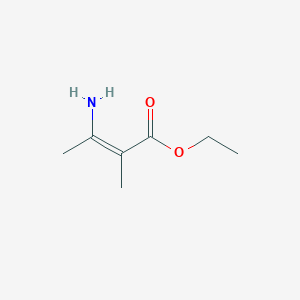

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is an organic compound with a unique structure that includes an amino group, a methyl group, and an ethyl ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester typically involves the reaction of 3-amino-2-methyl-2-butenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反応の分析

Types of Reactions

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid esters.

科学的研究の応用

Medicinal Chemistry

(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals, particularly as a building block for β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of β-lactam antibiotics by bacterial enzymes .

Research has shown that this compound exhibits significant biological activity, making it a candidate for further exploration in drug development. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications against various diseases .

Enzyme Inhibition

Studies have indicated that derivatives of this compound can act as inhibitors of metallo-β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in certain bacterial strains, making the development of effective inhibitors critical . The compound's ability to covalently bind to these enzymes enhances its potential as a therapeutic agent.

Case Study 1: Synthesis of β-Lactamase Inhibitors

A study focused on synthesizing a series of compounds based on this compound demonstrated its utility in creating new β-lactamase inhibitors. The research involved modifying the compound to enhance binding affinity and specificity towards metallo-β-lactamases, showcasing promising results in maintaining the efficacy of existing antibiotics .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential role in developing new antimicrobial agents .

作用機序

The mechanism of action of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(E)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

3-Amino-2-methylbutanoic Acid Ethyl Ester: A similar compound without the double bond, which affects its chemical properties and reactivity.

Uniqueness

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is unique due to its specific (Z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and structurally similar compounds.

生物活性

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester, also known by its CAS number 54393-21-4, is an organic compound with the molecular formula C₇H₁₃NO₂. It features an ethyl ester group, an amino group, and a methyl group, making it a significant compound in various biological and chemical applications. Its unique structure allows for diverse interactions within biological systems, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 54393-21-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

The biological activity of this compound is primarily associated with its interaction with enzymes and receptors in biological systems. The compound is known to influence metabolic pathways involving amino acids and has been studied for its potential therapeutic applications.

- Enzyme Interaction : The amino group of the compound can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing the active amino acid derivative which can participate in various biochemical pathways.

- Substrate for Metabolic Processes : It serves as a substrate for various enzymatic reactions, particularly those involving amino acid metabolism.

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of various amino acid derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against certain strains of bacteria, suggesting potential applications in developing antimicrobial agents .

- Enzyme Inhibition : Research has shown that derivatives of this compound can act as inhibitors for metallo-β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial infections. The design of these inhibitors involved modifying the compound to enhance binding affinity to the enzyme's active site .

- Metabolic Pathway Studies : Investigations into the metabolic pathways involving this compound have revealed its role in synthesizing other biologically active molecules. It is utilized in studies focusing on amino acid metabolism and its implications in health and disease .

Comparative Analysis

To understand the significance of this compound in comparison to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial properties |

| Ethyl 3-amino-2-methylbutanoate | Structure | Enzyme substrate and inhibitor |

| 4-amino-3-oxo-butanoic acid ester | Structure | Known for antibiotic resistance inhibition |

特性

IUPAC Name |

ethyl (Z)-3-amino-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705622 | |

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143282-41-1 | |

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。